molecular formula C16H18BrNOS B13011564 (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

Cat. No.: B13011564
M. Wt: 352.3 g/mol
InChI Key: CHLYWPGOYPDIPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is a complex organic compound with the molecular formula C16H18BrNOS. It is characterized by the presence of a bromine atom, a dimethylamino group, and a thioether linkage, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
  • (5-Iodo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
  • (5-Fluoro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

Uniqueness

Compared to its similar compounds, (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C16H18BrNOS

Molecular Weight

352.3 g/mol

IUPAC Name

[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol

InChI

InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3

InChI Key

CHLYWPGOYPDIPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

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